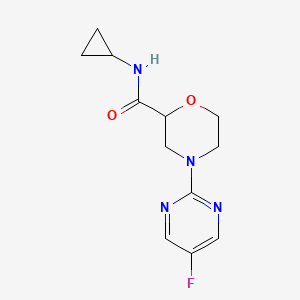
N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a morpholine ring substituted with a fluoropyrimidine moiety and a cyclopropyl group, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
-
Formation of the Fluoropyrimidine Intermediate: : The synthesis begins with the preparation of 5-fluoropyrimidine, which can be achieved through the fluorination of pyrimidine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
-
Morpholine Ring Formation: : The morpholine ring is typically constructed through nucleophilic substitution reactions involving appropriate haloalkylamines and diols under basic conditions.
-
Amide Bond Formation: : The final step involves coupling the fluoropyrimidine intermediate with the morpholine derivative to form the desired carboxamide. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to improve efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids under strong oxidizing conditions.
-
Reduction: : Reduction reactions can target the fluoropyrimidine moiety, potentially converting it to the corresponding dihydropyrimidine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the fluoropyrimidine ring, where nucleophiles such as amines or thiols can replace the fluorine atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation Products: Cyclopropyl ketones, carboxylic acids
Reduction Products: Dihydropyrimidine derivatives
Substitution Products: Amino- or thio-substituted pyrimidines
Applications De Recherche Scientifique
N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide has been explored for various scientific research applications, including:
-
Chemistry: : As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways involving pyrimidine derivatives.
-
Medicine: : Explored for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities, due to its ability to interact with specific molecular targets.
-
Industry: : Used in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The fluoropyrimidine moiety can mimic natural nucleotides, allowing the compound to interfere with nucleic acid synthesis or enzyme activity. The cyclopropyl group may enhance binding affinity and specificity, while the morpholine ring can improve solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(5-fluoropyrimidin-2-yl)morpholine: Lacks the cyclopropyl group, which may result in different biological activity and binding properties.
N-cyclopropyl-4-(pyrimidin-2-yl)morpholine-2-carboxamide: Similar structure but without the fluorine atom, potentially altering its reactivity and interaction with molecular targets.
N-cyclopropyl-4-(5-chloropyrimidin-2-yl)morpholine-2-carboxamide: Chlorine substitution instead of fluorine, which can affect its chemical and biological properties.
Uniqueness
N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide is unique due to the combination of the cyclopropyl group, fluoropyrimidine moiety, and morpholine ring, which together confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N-cyclopropyl-4-(5-fluoropyrimidin-2-yl)morpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4O2/c13-8-5-14-12(15-6-8)17-3-4-19-10(7-17)11(18)16-9-1-2-9/h5-6,9-10H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPMIYWCVVUSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
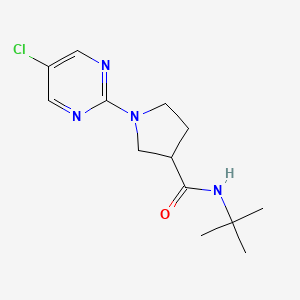
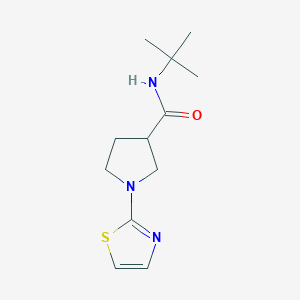
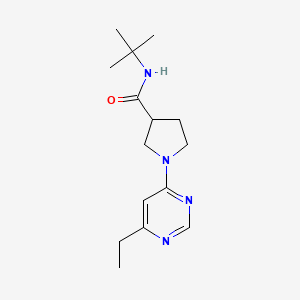
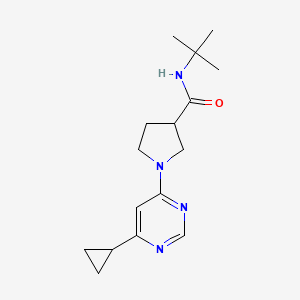
![N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469900.png)
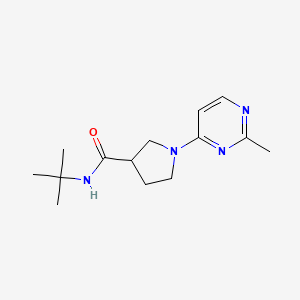
![N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469925.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B6469933.png)
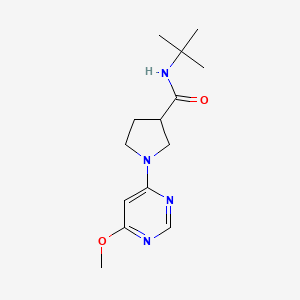
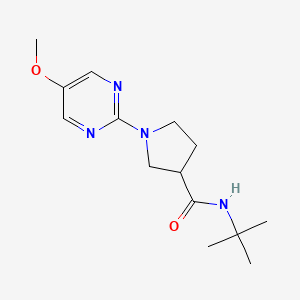
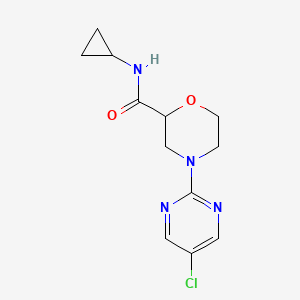
![N-tert-butyl-1-[(pyridin-2-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469974.png)
![N-tert-butyl-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6469982.png)
![8-(6-methoxypyrimidin-4-yl)-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6469992.png)
